Dihydro-3-(isododecenyl)furan-2,5-dione

Physical state Processability Emulsification

Dihydro-3-(isododecenyl)furan-2,5-dione (CAS 51546-74-8), systematically named 3-[(E)-10-methylundec-1-enyl]oxolane-2,5-dione and commonly referred to as isododecenylsuccinic anhydride or branched dodecenyl succinic anhydride (DDSA), is a C₁₆H₂₆O₃ alkenyl succinic anhydride (ASA) characterized by a branched C12 alkenyl side chain attached to a succinic anhydride ring. It belongs to the industrially significant ASA class, which serves as reactive hydrophobizing agents, epoxy curing agents, corrosion inhibitors, and chemical intermediates across papermaking, coatings, lubricants, and biopolymer modification sectors.

Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
CAS No. 51546-74-8
Cat. No. B12656463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-3-(isododecenyl)furan-2,5-dione
CAS51546-74-8
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCC=CC1CC(=O)OC1=O
InChIInChI=1S/C16H26O3/c1-13(2)10-8-6-4-3-5-7-9-11-14-12-15(17)19-16(14)18/h9,11,13-14H,3-8,10,12H2,1-2H3/b11-9+
InChIKeyMFZOUWVHEQAVLP-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro-3-(isododecenyl)furan-2,5-dione (CAS 51546-74-8): Core Identity and Industrial Context


Dihydro-3-(isododecenyl)furan-2,5-dione (CAS 51546-74-8), systematically named 3-[(E)-10-methylundec-1-enyl]oxolane-2,5-dione and commonly referred to as isododecenylsuccinic anhydride or branched dodecenyl succinic anhydride (DDSA), is a C₁₆H₂₆O₃ alkenyl succinic anhydride (ASA) characterized by a branched C12 alkenyl side chain attached to a succinic anhydride ring . It belongs to the industrially significant ASA class, which serves as reactive hydrophobizing agents, epoxy curing agents, corrosion inhibitors, and chemical intermediates across papermaking, coatings, lubricants, and biopolymer modification sectors [1]. The branched isododecenyl substituent confers a liquid physical state at ambient temperature, distinguishing it from linear C12 and longer-chain ASA analogs that exist as waxy solids, and positions this compound as a readily emulsifiable, low-viscosity candidate for water-borne and solvent-free formulations [2].

Workflow Ambient-temperature emulsification for paper sizing
Selection Branched C12 ASA for balanced processability and hydrophobicity
Use Context Epoxy curing agent for flexible, moisture-resistant networks

Why Generic Substitution of Dihydro-3-(isododecenyl)furan-2,5-dione Fails: The Quantitative Case for Branched C12 ASA


Alkenyl succinic anhydrides are not a fungible commodity: the alkenyl chain length, branching architecture, and double-bond position collectively dictate melting point, viscosity, emulsifiability, hydrophobicity transfer efficiency, and cured-network mechanical properties [1]. Simply selecting any C12 ASA—or substituting a longer-chain C16/C18 ASA—without accounting for these structural variables introduces measurable performance penalties. A linear dodecenyl succinic anhydride solidifies at 41–43 °C and requires heated handling; an octadecenyl succinic anhydride (C18) melts near 70 °C and yields poorer emulsifying ability in biopolymer modification; while a shorter octenyl succinic anhydride (C8) fails to deliver sufficient hydrophobic barrier performance . The branched isododecenyl architecture specifically optimizes the trade-off between ambient-temperature processability, emulsion stability, and end-use hydrophobicity—a balance that generic ASA selection cannot replicate without quantitative reformulation [2].

Linear C12 ASA solidifies above room temperature, requiring heated handling; the branched form remains liquid.
Longer-chain C16/C18 ASAs may compromise emulsifying performance in biopolymer modification.
Shorter C8 ASA may provide insufficient hydrophobic barrier performance for end-use water resistance.

Quantitative Differentiation Evidence for Dihydro-3-(isododecenyl)furan-2,5-dione vs. Closest Analogs


Physical State at Ambient Temperature: Branched Isododecenyl ASA is a Liquid; Linear DDSA and Longer-Chain ASAs are Solids

Dihydro-3-(isododecenyl)furan-2,5-dione (branched C12 ASA) is a clear to pale yellow liquid at 20 °C, a direct consequence of branching in the isododecenyl chain that suppresses crystallinity . In contrast, linear 2-dodecen-1-ylsuccinic anhydride (linear DDSA) exhibits a melting point of 41–43 °C, and octadecenyl succinic anhydride (C18 ODSA) melts at 67–73 °C, both requiring heated storage and transfer infrastructure . The liquid state of the isododecenyl derivative eliminates the need for heated tanks, enables direct emulsification at ambient temperature, and reduces energy input during formulation—factors that directly impact capital expenditure and process complexity in industrial-scale operations [1].

Physical State
Cross-study comparable
Liquid at 20 °C
vs. Linear DDSA solid (mp 41–43 °C)
Supports ambient-temperature emulsification
Eliminates heated storage infrastructure
Physical state Processability Emulsification Handling

Emulsifying Ability: DDSA (C12) Ranks Highest Among All ASA Chain Lengths in Polysaccharide Modification

A 2025 head-to-head study in Carbohydrate Polymers evaluated four acid anhydrides—dodecenyl succinic anhydride (DDSA, C12), octenyl succinic anhydride (OSA, C8), hexadecenyl succinic anhydride (C16), and maleic anhydride—for their ability to impart emulsifying properties to esterified starch [1]. The rank order of emulsifying ability was: DDSA (C12) > OSA (C8) > hexadecenyl SA (C16) > maleic anhydride. Critically, hexadecenyl SA (C16)-esterified starch exhibited significantly decreased O/W Pickering emulsion storage stability compared to DDSA-modified starch, demonstrating that chain extension beyond C12 does not improve—and may actively degrade—emulsion performance [1]. DDSA-modified starch also achieved strong surface hydrophobicity (>120° contact angle) at relatively low degrees of substitution, matching the hydrophobicity of C16-modified starch while maintaining superior emulsion stability [1][2].

Emulsifying Ability
Head-to-head
Rank 1 of 4
DDSA > OSA > C16 SA > maleic
Reported highest emulsifying performance
O/W Pickering emulsion stability context
Emulsifying ability Starch modification Pickering emulsion ASA chain length

ASA vs. AKD: Higher Reactivity and Lower Dosage in Paper Sizing Applications

In paper and board sizing, alkenyl succinic anhydrides (ASAs)—including isododecenyl-substituted variants—exhibit fundamentally higher reactivity than alkyl ketene dimers (AKDs) due to the cyclic carboxylic anhydride structure versus the diketene structure in AKD [1]. This chemical difference translates into measurable operational advantages: ASA achieves effective hydrophobization at approximately 0.1% dosage on pulp, compared to ~0.2% for AKD, representing a 50% reduction in sizing agent consumption [1]. Furthermore, ASA develops sizing immediately in the wet end of the paper machine, while AKD requires post-machine curing time to develop full water resistance [2]. The trade-off is that ASA hydrolyzes more rapidly in aqueous media, necessitating on-machine emulsification, whereas AKD can be supplied as a pre-formed stable dispersion [1]. For high-speed paper machines (>120 km/h), the rapid sizing development of ASA is a decisive operational advantage that cannot be replicated by AKD-based formulations [3].

ASA vs AKD
Class-level inference
~50% lower dosage
Immediate wet-end sizing
Supports paper sizing workflow fit
AKD requires post-cure; ASA hydrolyzes faster
Paper sizing ASA AKD Reactivity Dosage

Epoxy Curing: Branched C12 ASA (DDSA/TPSA) Delivers Flexibility and Moisture Resistance vs. Rigid Anhydride Hardeners (MTHPA)

In epoxy resin curing, dodecenyl/tetrapropenyl succinic anhydride (DDSA/TPSA, the commercial counterpart of the isododecenyl ASA class) provides a distinctly different property profile compared to the widely used methyl tetrahydrophthalic anhydride (MTHPA) [1]. The long, branched C12 hydrocarbon chain of DDSA acts as an internal plasticizer, introducing free volume into the cross-linked network and delivering flexibility and toughness, whereas MTHPA produces rigid, high-Tg networks [1]. Key performance differences documented in industrial technical datasheets include: DDSA provides superior moisture resistance compared to MTHPA's standard moisture resistance; DDSA yields moderate viscosity suitable for potting and casting versus MTHPA's very low viscosity; and DDSA offers good heat resistance versus MTHPA's excellent heat resistance [1]. Earlier research confirms that DDSA derived from C12 olefins with internal (non-terminal) double bonds yields better tensile strength in cured epoxy than DDSA from terminal double bonds—a structural nuance directly relevant to the isododecenyl isomer distribution [2]. DDSA/TPSA is fully miscible with MTHPA, enabling blended formulations that precisely balance rigidity and toughness for specific application requirements [1].

Cured-Network Profile
Cross-study comparable
Flexibility & Moisture Resistance
vs. MTHPA: Rigidity & High Tg
Reported higher moisture resistance
Blendable for tailored toughness
Epoxy curing Flexibility Moisture resistance DDSA MTHPA

Chain-Length-Dependent Thermo-Mechanical Properties: C12 ASA Balances Tg, Tensile Strength, and Impact Strength

A systematic study in which three alkenyl succinic anhydrides with varying side-chain lengths—2-octenyl (C8), 2-dodecenyl (C12), and 2-hexadecenyl (C16) succinic anhydride—were synthesized and evaluated as epoxy curing agents for bisphenol A epoxy resin demonstrated that increasing the ASA side-chain length systematically decreases glass transition temperature (Tg), tensile strength, and impact strength of the cured networks [1]. The C12 ASA (corresponding to the isododecenyl/dodecenyl structural class) occupies an intermediate position: it provides a measurable reduction in Tg and tensile strength relative to the shorter C8 ASA, but retains better mechanical properties than the longer C16 ASA, while simultaneously delivering the enhanced flexibility and transparency that shorter-chain ASAs cannot achieve [1]. All cured samples in this series exhibited excellent transparency and flexibility, confirming that the ASA class as a whole is suited for optically clear, flexible epoxy applications [1].

Chain-Length Effect
Head-to-head
C12 midpoint
Tg↓ tensile↓ impact↓ with chain length↑
Balanced profile for flexible encapsulants
C8 rigid; C16 excessively soft
Glass transition temperature Tensile strength Impact strength ASA chain length Epoxy curing

Highest-Value Application Scenarios for Dihydro-3-(isododecenyl)furan-2,5-dione Based on Quantitative Differentiation


Ambient-Temperature Paper Sizing Emulsions for High-Speed Paper Machines

The liquid physical state of dihydro-3-(isododecenyl)furan-2,5-dione at 20 °C eliminates the need for heated storage and enables direct on-machine emulsification with cationic starch or polyacrylamide retention aids [1]. Combined with the ASA class advantage of requiring only ~0.1% dosage on pulp (versus ~0.2% for AKD) and immediate wet-end sizing development, this compound is ideally suited for high-speed paper and board machines where rapid hydrophobization and minimal additive consumption are critical operating parameters . The contact angle >100° achievable on sized paper ensures sufficient water resistance for packaging grades .

Starch and Polysaccharide Hydrophobic Modification for Emulsion Stabilization and Microencapsulation

When used as an esterifying agent for starch, gum arabic, pullulan, or other polysaccharides, the C12 branched ASA introduces strong surface hydrophobicity (>120° contact angle) while maintaining the highest emulsifying ability among all tested ASA chain lengths (C12 > C8 > C16 > maleic anhydride) [1]. DDSA-modified starches exhibit excellent freeze-thaw stability and improved viscoelastic properties, making them effective cryoprotectant wall materials for probiotic microencapsulation—an application space where longer-chain (C16) ASA-modified starches suffer from significantly decreased Pickering emulsion storage stability [1].

Flexible Epoxy Encapsulation for Electronic Components Subject to Thermal Cycling

As an epoxy curing agent, the branched C12 ASA (DDSA/TPSA) delivers superior moisture resistance and internal plasticization compared to the rigid hardener MTHPA, reducing polymerization shrinkage and internal stress on delicate semiconductor components [1]. The systematic chain-length study demonstrating that C12 ASA provides an intermediate Tg and mechanical property profile between C8 (too rigid) and C16 (excessively soft) ASAs enables formulators to select this compound as the optimal balance point for flexible, transparent electronic encapsulants requiring crack resistance during thermal cycling . Blending with MTHPA offers additional formulation latitude for precision tuning of rigidity–toughness balance [1].

Corrosion Inhibitor and Pour-Point Depressant in Lubricant and Fuel Formulations

The branched isododecenyl ASA structure provides dual functionality in hydrocarbon media: the anhydride moiety hydrolyzes to the diacid form which acts as a corrosion inhibitor on metal surfaces, while the branched C12 alkyl chain disrupts wax crystal growth at low temperatures, serving as a pour-point depressant in mineral lubricating oils and diesel fuels [1]. The liquid physical state and branched architecture of the isododecenyl derivative enable easier blending into hydrocarbon formulations compared to solid linear DDSA or waxy C18 ODSA, reducing mixing energy and enabling ambient-temperature additive dosing .

Application
Selection Property
Validation Focus
High-speed paper sizing
Liquid at ambient temperature, immediate wet-end sizing
Emulsion stability, dosage efficiency
Biopolymer modification
Reported top emulsifying rank among tested ASAs
O/W Pickering emulsion stability, freeze-thaw resilience
Electronic encapsulation
Flexibility and moisture resistance vs. rigid hardeners
Crack resistance, internal stress reduction
Lubricant & fuel additives
Branched liquid form, dual corrosion inhibition/pour-point function
Corrosion inhibition, low-temperature flow

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